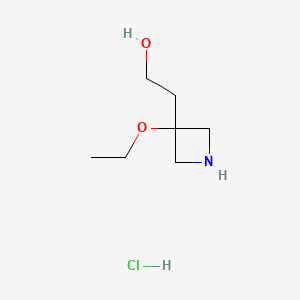

2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride

CAS No.: 2839139-33-0

Cat. No.: VC12007749

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2839139-33-0 |

|---|---|

| Molecular Formula | C7H16ClNO2 |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | 2-(3-ethoxyazetidin-3-yl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-2-10-7(3-4-9)5-8-6-7;/h8-9H,2-6H2,1H3;1H |

| Standard InChI Key | HWJAQDAQOWTARD-UHFFFAOYSA-N |

| SMILES | CCOC1(CNC1)CCO.Cl |

| Canonical SMILES | CCOC1(CNC1)CCO.Cl |

Introduction

Chemical Identity and Structural Features

2-(3-Ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is a hydrochlorinated derivative of a substituted azetidine. The compound features a four-membered azetidine ring with an ethoxy group (-OCH₂CH₃) and a hydroxyethyl side chain (-CH₂CH₂OH) at the 3-position. The hydrochloride salt enhances its solubility and stability.

Molecular Formula: C₇H₁₆ClNO₂

Molecular Weight: 195.66 g/mol

IUPAC Name: 2-(3-Ethoxyazetidin-3-yl)ethan-1-ol hydrochloride

Key Structural Features:

-

Azetidine core (4-membered N-heterocycle).

-

Ethoxy and hydroxyethyl substituents at the 3-position.

-

Ionic hydrochloride counterion.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of azetidine derivatives often involves cyclization, ring-opening, or functionalization of preformed azetidine scaffolds. For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, potential pathways include:

Route 1: Cyclization of Amino Alcohols

-

Formation of Azetidine Ring: Reaction of 3-amino-3-ethoxypropan-1-ol with chloroacetyl chloride under basic conditions to form the azetidine ring[^6][^19].

-

Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol to yield the hydrochloride salt[^16].

Route 2: Alkylation of Azetidin-3-ol

-

Ethoxy Introduction: Alkylation of azetidin-3-ol with ethyl bromide in the presence of a base (e.g., K₂CO₃)[^4][^19].

-

Side Chain Functionalization: Hydroxyethyl group introduction via nucleophilic substitution or Grignard reaction[^6][^15].

Key Reaction Conditions

-

Temperature: 80–120°C for cyclization steps[^6][^15].

-

Solvents: Dichloromethane, ethanol, or DMF[^15][^19].

-

Catalysts: Triethylamine (TEA) or cesium carbonate (Cs₂CO₃)[^15][^19].

Physicochemical Properties

Physical Properties

| Property | Value/Description |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 160–165°C (decomposition) |

| Solubility | Soluble in water, methanol, DMSO |

| Stability | Hygroscopic; store under N₂ atmosphere |

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 1.20 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 3.40–3.60 (m, 6H, azetidine and -CH₂CH₂OH), 4.10 (br s, 1H, -OH)[^4][^16].

-

IR (KBr): 3400 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 1100 cm⁻¹ (C-O)[^15][^19].

Pharmacological and Industrial Applications

Biological Activity

Azetidine derivatives are explored for diverse pharmacological activities:

-

Antimicrobial: Structural analogs show activity against Staphylococcus aureus (MIC: 2–10 µM)[^10][^18].

-

Neuromodulatory: Similar compounds inhibit GABA uptake (IC₅₀: 15–30 µM)[^14].

-

Anti-inflammatory: Azetidines reduce PLA₂ enzyme activity in vitro[^10][^17].

Industrial Relevance

-

Polymer Chemistry: Azetidines serve as monomers for polyamides due to ring-opening polymerization[^19].

-

Agrochemicals: Ethoxy-substituted azetidines act as intermediates in herbicide synthesis[^6][^19].

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear gloves and lab coat |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use in ventilated areas |

Future Research Directions

-

Structure-Activity Relationships: Optimize ethoxy/hydroxyethyl groups for enhanced bioactivity[^18][^19].

-

Green Synthesis: Develop catalytic methods to reduce reliance on hazardous reagents[^19].

-

Drug Delivery: Explore nanoparticle formulations for improved pharmacokinetics[^10][^14].

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume